REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:5][CH:6]=[C:7]([CH3:9])[CH3:8])[CH:3]=[O:4]>[Pd]>[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]([CH3:9])[CH3:8])[CH:3]=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=O)CC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of ethanol under excess hydrogen at one atomsphere pressure and at room temperature until the theoretical amount of hydrogen is absorbed (about 24 hours)
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
of dichloromethane is added
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |